Phenyl trifluoromethyl sulfone (FS-13) is a polar, aprotic compound belonging to the sulfone class of organosulfur compounds. It is characterized by its high thermal and chemical stability, making it suitable as a diluent in various chemical processes, especially in the field of nuclear fuel reprocessing. [, ]
Phenyl trifluoromethyl sulfone is an organic compound characterized by the presence of a phenyl group attached to a trifluoromethyl sulfone group. Its chemical formula is , with a molecular weight of approximately 210.17 g/mol. This compound exhibits significant stability and unique chemical properties, making it valuable in various scientific and industrial applications, particularly in organic synthesis and materials science .
Phenyl trifluoromethyl sulfone is classified as a sulfone compound, which contains a sulfur atom bonded to two oxygen atoms and is typically represented by the general formula . The presence of the trifluoromethyl group enhances its reactivity and biological activity, making it relevant in fields such as medicinal chemistry and agrochemicals .
The synthesis of phenyl trifluoromethyl sulfone can be achieved through several methods. A notable approach involves the oxidation of phenyl trifluoromethyl sulfide using hydrogen peroxide as an oxidizing agent. This reaction typically occurs under mild conditions, allowing for the selective transformation of sulfides to sulfones .
The molecular structure of phenyl trifluoromethyl sulfone features a phenyl ring (C6H5) attached to a sulfonyl group (SO2) with a trifluoromethyl group (CF3) directly bonded to sulfur. The structural representation can be illustrated as follows:
Phenyl trifluoromethyl sulfone participates in various chemical reactions, including:
These reactions often involve various catalysts and reagents tailored to achieve specific product selectivity.
The mechanism of action for phenyl trifluoromethyl sulfone primarily involves its interaction with arylthiolate anions, leading to the formation of electron donor-acceptor complexes.
Phenyl trifluoromethyl sulfone has diverse applications across several scientific fields:
Phenyl trifluoromethyl sulfone (PhSO₂CF₃, CAS 426-58-4) emerged as an early workhorse in organofluorine chemistry, with its fundamental synthesis reported by Hine and Porter in 1960 [6]. This commercially available compound (molecular weight 210.18 g/mol, exact mass 209.996) features significant structural characteristics—a highly polarized S–CF₃ bond and electron-withdrawing sulfonyl group—that facilitate deprotonation or nucleophilic attack at the trifluoromethyl moiety [7]. Early applications exploited its capacity to generate the (phenylsulfonyl)trifluoromethyl anion (PhSO₂CF₃⁻) under basic conditions, enabling nucleophilic trifluoromethylation of carbonyl compounds and electrophilic substrates. This reactivity filled a critical gap in the synthetic chemist's toolbox during a period when few practical CF₃ sources existed, predating more specialized reagents like the Ruppert–Prakash (TMSCF₃) reagent [6] [7].
The reagent's utility expanded through the 1980s-1990s as researchers systematically explored its reactivity profile. Key milestones included its use in:
Table 1: Historical Milestones of Phenyl Trifluoromethyl Sulfone
Year | Milestone | Significance |
---|---|---|
1960 | Initial synthesis by Hine and Porter | Established fundamental access to the reagent |
1989-2003 | Nucleophilic trifluoromethylation applications (4 reports) | Demonstrated utility with carbonyls, imines, and alkyl halides |
2006 | Industrial-scale availability (≥95% purity) | Enabled widespread adoption in synthetic chemistry workflows |
2013 | Optimization for conjugate acceptors using tBuOK | Expanded substrate scope to Michael acceptors [2] |
Despite its early promise, limitations became apparent—specifically, the requirement for strong bases (e.g., tBuOK) to generate the nucleophile and competing side reactions with highly electrophilic substrates [2]. These constraints set the stage for the development of more specialized trifluoromethylating agents, though phenyl trifluoromethyl sulfone retained niche applications due to its commercial availability and straightforward handling compared to pyrophoric alternatives [7].
A transformative breakthrough occurred in 2022 when phenyl trifluoromethyl sulfone was repurposed as a radical precursor, overturning its decades-long classification as solely a nucleophilic reagent. This paradigm shift capitalized on its capacity to form electron donor-acceptor (EDA) complexes with arylthiolate anions. Under visible light irradiation, these complexes undergo intramolecular single-electron transfer (SET), generating trifluoromethyl radicals (•CF₃) without photoredox catalysts [5]. The mechanism proceeds via:
This discovery enabled unprecedented photocatalyst-free S-trifluoromethylation of thiophenols under mild conditions (visible light, ambient temperature), achieving excellent yields (≤96%) with broad functional group tolerance. The method was successfully extended to S-perfluoroethylation and S-perfluoro-iso-propylation using analogous perfluoroalkyl phenyl sulfones, demonstrating generalizability beyond trifluoromethylation [5].
Table 2: Comparison of Nucleophilic vs. Radical Trifluoromethylation Modes
Parameter | Nucleophilic Pathway | Radical Pathway |
---|---|---|
Activation Requirement | Strong base (tBuOK, n-BuLi) | Visible light + thiolate nucleophile |
Key Intermediate | PhSO₂CF₃⁻ anion | •CF₃ radical via EDA complex |
Typical Substrates | Carbonyls, imines, alkyl halides, conjugate acceptors | Thiophenols, perfluoroalkylation analogs |
Reaction Conditions | Anhydrous solvents, inert atmosphere | Ambient atmosphere, photocatalyst-free |
Representative Yield | 45-85% for Michael acceptors [2] | 72-96% for aryl thiols [5] |
The radical pathway's advantages include avoiding expensive photocatalysts and harsh bases while enabling previously inaccessible disconnection strategies. Nevertheless, the nucleophilic approach retains relevance for carbonyl trifluoromethylation where radical pathways prove less effective. This dual reactivity—nucleophilic and radical—establishes phenyl trifluoromethyl sulfone as a uniquely versatile reagent in the fluorination toolbox [5] [6].
Phenyl trifluoromethyl sulfone occupies a distinct niche among trifluoromethylation reagents when evaluated against modern alternatives like the Ruppert–Prakash reagent (TMSCF₃), Togni reagents, and trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻). Key differentiators include:
Synthetic Accessibility: PhSO₂CF₃ is commercially produced at low cost (multigram quantities), whereas TT-CF₃⁺OTf⁻ requires only one synthesis step from thianthrene and triflic anhydride. This contrasts sharply with the 9-step synthesis of the classical Umemoto reagent or the multi-step preparations of Togni reagents .
Reactivity Profile: Unlike single-mode reagents (e.g., Togni reagents: primarily electrophilic/radical), phenyl trifluoromethyl sulfone exhibits multimodal reactivity:
Functional Group Tolerance: TT-CF₃⁺OTf⁻ excels in complex molecule functionalization, tolerating esters, ethers, nitrogen heterocycles, and amides during hydrotrifluoromethylation of olefins. Phenyl trifluoromethyl sulfone shows more limited tolerance in nucleophilic mode but performs exceptionally in radical thiol trifluoromethylation [5].
Table 3: Comparative Analysis of Prominent Trifluoromethylation Reagents
Parameter | Phenyl Trifluoromethyl Sulfone | Ruppert–Prakash (TMSCF₃) | Togni Reagent II | TT-CF₃⁺OTf⁻ |
---|---|---|---|---|
Synthesis Steps | 1-3 (from commodity chemicals) | 2-4 | 4-6 | 1 (from thianthrene) |
Primary Reactivity | Nucleophilic/Radical | Nucleophilic | Electrophilic/Radical | Electrophilic/Radical/Nucleophilic |
Thermal Stability >200°C (decomposition) | Moisture-sensitive | 89°C (exothermic decomp.) | 142°C (gradual decomp.) | |
Radical Generation | Visible light + EDA complex | Fluoride activation | Photoredox or Cu catalysis | Thermal/photoredox |
Cost Index Low Moderate High Moderate [7] |
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